2-[Cyclohexyl(ethyl)amino]isonicotinic acid
Description
2-[Cyclohexyl(ethyl)amino]isonicotinic acid is a substituted isonicotinic acid derivative characterized by a cyclohexyl group and an ethyl group attached to the amino moiety at the 2-position of the pyridine ring.
Properties
IUPAC Name |
2-[cyclohexyl(ethyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-16(12-6-4-3-5-7-12)13-10-11(14(17)18)8-9-15-13/h8-10,12H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGFZOIOZXNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(ethyl)amino]isonicotinic acid typically involves the following steps:
Formation of Cyclohexyl(ethyl)amine: This can be achieved by the reaction of cyclohexylamine with ethyl bromide under basic conditions to form cyclohexyl(ethyl)amine.
Coupling with Isonicotinic Acid: The cyclohexyl(ethyl)amine is then coupled with isonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(ethyl)amino]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[Cyclohexyl(ethyl)amino]isonicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(ethyl)amino]isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound is compared to four key analogs (Table 1), differentiated by the substituents on the amino group:
| Compound Name | Substituents on Amino Group | Molecular Formula | Key Features |
|---|---|---|---|
| 2-[Cyclohexyl(ethyl)amino]isonicotinic acid | Cyclohexyl + ethyl | C₁₄H₂₀N₂O₂ | High steric bulk, hydrophobic character |
| 2-(Cyclohexylamino)isonicotinic acid | Cyclohexyl | C₁₂H₁₆N₂O₂ | Moderate steric bulk, rigid cyclohexane |
| 2-(Allylamino)isonicotinic acid | Allyl (CH₂CH=CH₂) | C₉H₁₀N₂O₂ | Unsaturated chain, potential for reactivity |
| 2-(Isobutylamino)isonicotinic acid | Isobutyl (CH₂CH(CH₃)₂) | C₁₀H₁₄N₂O₂ | Branched alkyl, moderate hydrophobicity |
Table 1. Structural comparison of this compound with analogs.
Key Observations:
- Steric Effects : The cyclohexyl(ethyl) group introduces significant steric hindrance compared to smaller substituents (e.g., allyl or isobutyl), which may influence binding affinity in biological systems or reaction kinetics in synthetic pathways .
- In contrast, the allyl group’s unsaturation could facilitate conjugation or polymerization reactions .
Biological Activity
2-[Cyclohexyl(ethyl)amino]isonicotinic acid (CAS No. 1019466-37-5) is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's structure comprises a cyclohexyl group and an ethylamino moiety attached to the isonicotinic acid framework, which may influence its interaction with biological targets.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- Structure : The compound features a pyridine ring characteristic of isonicotinic acid, with an amino group that enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of Cyclohexyl(ethyl)amine : Reaction of cyclohexylamine with ethyl bromide under basic conditions.
- Coupling with Isonicotinic Acid : The cyclohexyl(ethyl)amine is coupled with isonicotinic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.70 | Induction of apoptosis |
| U2OS | 0.69 | Inhibition of cell cycle progression |
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Binding : It may interact with specific receptors or signaling pathways that modulate cellular responses to stress or growth signals .
Case Studies
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to controls, supporting its potential as an anticancer agent.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with resistant bacterial infections and specific cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
